3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione 3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15573521
InChI: InChI=1S/C15H11NO2S3/c1-6-4-5-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(6)11(17)13(16)18/h4-5H,1-3H3
SMILES:
Molecular Formula: C15H11NO2S3
Molecular Weight: 333.5 g/mol

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

CAS No.:

Cat. No.: VC15573521

Molecular Formula: C15H11NO2S3

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione -

Specification

Molecular Formula C15H11NO2S3
Molecular Weight 333.5 g/mol
IUPAC Name 7,7,12-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Standard InChI InChI=1S/C15H11NO2S3/c1-6-4-5-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(6)11(17)13(16)18/h4-5H,1-3H3
Standard InChI Key HFKJSEQTXFUGIN-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SSC4=S

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a quinoline backbone fused with pyrrolo and dithiolo rings, creating a planar, conjugated system. Key features include:

  • Dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline core: A tricyclic system where sulfur atoms occupy positions 1 and 2 of the dithiolo ring, contributing to electron delocalization.

  • Oxo and thioxo groups: The 4,5-dione and 10-thioxo moieties introduce electrophilic sites amenable to nucleophilic attack or redox reactions.

  • Methyl substituents: Three methyl groups at positions 3, 7, and 7 enhance steric bulk and modulate solubility.

Physicochemical Properties

Experimental and computational data reveal the following properties:

PropertyValue
Molecular formulaC₁₅H₁₁NO₂S₃
Molecular weight333.5 g/mol
Hybridizationsp²/sp³ hybridized systems
Predicted solubilityLow in polar solvents
StabilitySensitive to light and oxidation

The low solubility in aqueous media is attributed to the hydrophobic methyl groups and planar aromatic system, necessitating organic solvents (e.g., DMSO) for handling.

Synthetic Methodologies

Multi-Step Cyclization Approaches

Synthesis typically proceeds via sequential sulfurization and cyclization reactions. A representative pathway involves:

  • Precursor functionalization: A quinoline derivative bearing amino and ketone groups undergoes thionation with phosphorus pentasulfide to introduce the thioxo group.

  • Sulfurization: Elemental sulfur or Lawesson’s reagent mediates dithiolo ring formation, requiring anhydrous conditions at 80–100°C.

  • Cyclization: Acid-catalyzed intramolecular cyclization closes the pyrrolo ring, yielding the fused tricyclic system.
    Yields range from 35–50%, with purity dependent on chromatographic separation .

Challenges and Optimization

Key challenges include:

  • Regioselectivity: Competing reaction pathways may yield isomeric byproducts.

  • Sulfur handling: Exothermic reactions necessitate controlled temperature to prevent decomposition.
    Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours, improving efficiency .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The thioxo group at position 10 undergoes nucleophilic substitution with amines or thiols, enabling derivatization. For example, reaction with benzylamine at 60°C produces 10-(benzylamino) analogs, though yields are moderate (40–55%) due to steric hindrance.

Oxidation and Reduction

  • Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts the thioxo group to a sulfone, enhancing electrophilicity.

  • Reduction: Sodium borohydride selectively reduces the 4,5-dione to a diol, altering conjugation and bioactivity.

Metal Complexation

The nitrogen and sulfur atoms facilitate coordination with transition metals (e.g., Cu²⁺, Fe³⁺). Copper complexes exhibit enhanced stability and distinct UV-Vis absorption spectra (λₘₐₓ = 420 nm), suggesting potential catalytic applications.

Comparative Analysis with Structural Analogs

Pyrroloquinoline Quinone (PQQ)

While PQQ shares a pyrrolo-quinoline framework, its 2,7,9-tricarboxylic acid groups confer water solubility and redox activity absent in the target compound. PQQ’s role as a cofactor in bacterial dehydrogenases underscores the importance of quinoline derivatives in biocatalysis .

Thiazole-Containing Heterocycles

Thiazole derivatives, such as 4,5-disubstituted thiazoles, exhibit broader antimicrobial spectra but lack the fused ring complexity of the target compound. This structural divergence highlights the trade-off between synthetic accessibility and bioactivity .

Industrial and Research Applications

Material Science

Thin films of the compound demonstrate semiconducting properties (bandgap = 2.8 eV), with potential use in organic photovoltaics. Challenges include poor film uniformity and rapid photodegradation.

Analytical Chemistry

The compound’s strong UV absorption (ε = 18,500 L·mol⁻¹·cm⁻¹ at 340 nm) facilitates its use as a chromatographic standard for heterocyclic analytes.

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